Ethyl 3-[(4-bromobenzoyl)amino]benzoate
Description
Ethyl 3-[(4-bromobenzoyl)amino]benzoate is a benzoate ester derivative featuring a 3-amino-substituted aromatic ring linked to a 4-bromobenzoyl group. This compound belongs to a class of bioactive molecules where the benzoate scaffold is functionalized to modulate physicochemical and biological properties. The 4-bromo substituent on the benzoyl group likely enhances lipophilicity and influences electronic interactions, making it relevant for pharmaceutical and materials science applications .
Properties
Molecular Formula |
C16H14BrNO3 |
|---|---|
Molecular Weight |
348.19g/mol |
IUPAC Name |
ethyl 3-[(4-bromobenzoyl)amino]benzoate |
InChI |
InChI=1S/C16H14BrNO3/c1-2-21-16(20)12-4-3-5-14(10-12)18-15(19)11-6-8-13(17)9-7-11/h3-10H,2H2,1H3,(H,18,19) |
InChI Key |
PHIFTDWTJVRNKV-UHFFFAOYSA-N |
SMILES |
CCOC(=O)C1=CC(=CC=C1)NC(=O)C2=CC=C(C=C2)Br |
Canonical SMILES |
CCOC(=O)C1=CC(=CC=C1)NC(=O)C2=CC=C(C=C2)Br |
Origin of Product |
United States |
Comparison with Similar Compounds
Substituent Effects on Physicochemical Properties
The following table summarizes key structural and functional differences among Ethyl 3-[(4-bromobenzoyl)amino]benzoate and its analogues:
Key Observations :
- Halogen Effects : Bromine (4-Br) and chlorine (4-Cl) increase molecular weight and lipophilicity compared to fluorine (4-F), which enhances electronegativity and metabolic stability .
- Linking Groups : Benzoyl and sulfonyl groups are electron-withdrawing, whereas acetyl groups reduce steric bulk. Sulfonamides (e.g., ) exhibit stronger acidity (pKa ~1–2) compared to amides (pKa ~15–17).
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